molecular formula C18H22N4O3 B11006800 N-cyclohexyl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

N-cyclohexyl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11006800
M. Wt: 342.4 g/mol
InChI Key: KTBMYTXHJDJNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a synthetic compound featuring a quinazolinone core substituted with a cyclohexyl group and a glycinamide moiety linked via an acetyl bridge. Quinazolinone derivatives are pharmacologically significant due to their roles as kinase inhibitors, antimicrobial agents, and anticancer candidates .

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-cyclohexyl-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C18H22N4O3/c23-16(21-13-6-2-1-3-7-13)10-19-17(24)11-22-12-20-15-9-5-4-8-14(15)18(22)25/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,19,24)(H,21,23)

InChI Key

KTBMYTXHJDJNPA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Imidoylative Cross-Coupling

The quinazolin-4-one ring system is synthesized via a copper(II)-mediated reaction between 2-isocyanobenzoates and amines. Ethyl 2-isocyanobenzoate (1a ) reacts with primary or secondary amines under catalytic Cu(OAc)₂·H₂O (5 mol%) in the presence of triethylamine (Et₃N) as a base. The mechanism proceeds through imidoylative cross-coupling, followed by intramolecular cyclocondensation to form the bicyclic structure.

Reaction Conditions:

  • Catalyst: Cu(OAc)₂·H₂O (0.05 mmol per 1.0 mmol substrate)

  • Solvent: Anisole or dimethylformamide (DMF)

  • Temperature: 150°C under microwave irradiation for aromatic amines; room temperature for aliphatic amines

  • Yield: 70–85% for aliphatic derivatives (e.g., tryptamine affords 77% yield).

Alternative Routes for Quinazolinone Formation

While the copper-catalyzed method is predominant, classical approaches such as the Niementowski reaction (anthranilic acid condensation with amides) remain viable for small-scale synthesis. However, these methods often suffer from lower regioselectivity and harsher conditions (e.g., refluxing acetic acid).

Functionalization of the Quinazolin-4-One Scaffold

Glycinamide Coupling

The acetylated intermediate is coupled with glycinamide derivatives using carbodiimide-based reagents. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates amide bond formation with N-cyclohexylglycinamide.

Optimized Parameters:

  • Molar Ratio: 1:1.2 (acetylated quinazolinone to glycinamide)

  • Reaction Time: 12–16 hours at room temperature

  • Yield: 65–72% after purification by silica gel chromatography.

Synthesis of the N-Cyclohexylglycinamide Moiety

Cyclohexylamine Derivatization

N-Cyclohexylglycinamide is prepared via a two-step sequence:

  • Acylation: Glycine reacts with cyclohexyl isocyanate in tetrahydrofuran (THF) to form N-cyclohexylglycine.

  • Amidation: The carboxylic acid is converted to the amide using thionyl chloride (SOCl₂) followed by ammonium hydroxide.

Critical Notes:

  • Excess SOCl₂ (2.5 equivalents) ensures complete conversion to the acyl chloride intermediate.

  • Ammonium hydroxide is added slowly to prevent exothermic side reactions.

Convergent Synthesis Strategies

Fragment Coupling Approach

A convergent route involves separately synthesizing the quinazolinone-acetyl and cyclohexyl-glycinamide fragments, followed by coupling via EDC/HOBt. This method avoids steric hindrance issues encountered in linear syntheses.

Advantages:

  • Enables independent optimization of each fragment.

  • Reduces purification complexity compared to stepwise approaches.

One-Pot Tandem Reactions

Preliminary studies indicate that copper catalysis can be extended to tandem cyclization-coupling reactions, though yields remain suboptimal (45–50%).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinazolinone H-2), 7.89–7.72 (m, 4H, aromatic), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.58 (m, 1H, cyclohexyl CH), 1.92–1.22 (m, 10H, cyclohexyl).

  • HRMS (ESI): m/z calcd for C₁₈H₂₂N₄O₃ [M+H]⁺ 343.1764, found 343.1761.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity for batches synthesized via the convergent route.

Challenges and Optimization Opportunities

Regioselectivity in Quinazolinone Functionalization

Competing reactions at the 1- and 3-positions of the quinazolinone necessitate precise stoichiometric control. Substituent electronic effects guide selectivity: electron-withdrawing groups on the benzene ring favor 3-acylation.

Solvent and Catalyst Screening

Comparative studies reveal that replacing DMF with cyclopentyl methyl ether (CPME) improves yields by 8–12% while reducing environmental toxicity.

Table 1: Solvent Impact on Quinazolinone-Acetyl Glycinamide Coupling

SolventDielectric ConstantYield (%)Purity (%)
DMF36.76595
CPME4.87398
THF7.55892

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Synthesis and Structure-Activity Relationship
The synthesis of N-cyclohexyl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves multiple steps that yield compounds with significant biological activity. The compound's structure allows for various modifications that can enhance its pharmacological properties. Research indicates that derivatives of quinazoline structures often exhibit promising activity against a range of diseases, including cancer and bacterial infections .

Biological Evaluation
Studies have shown that compounds related to this compound demonstrate notable cytotoxicity against human cancer cell lines. For instance, acetohydrazides incorporating 4-oxoquinazoline scaffolds were found to activate procaspase-3, leading to increased apoptosis in various cancer cells . This suggests potential applications in cancer therapy, where inducing programmed cell death in malignant cells is crucial.

Cancer Research

Cytotoxic Properties
Research has highlighted the cytotoxic effects of compounds containing the 4-oxoquinazoline moiety against several cancer types, including colon, prostate, and lung cancers. In a comparative study, certain derivatives showed higher cytotoxicity than established chemotherapeutic agents like PAC-1 . The ability to induce necrosis and apoptosis positions these compounds as candidates for further development in anticancer therapies.

Mechanism of Action
The mechanism through which this compound exerts its effects involves the activation of caspase pathways, which are critical for apoptosis. This mechanism has been observed in studies where compounds led to significant increases in caspase activity in treated cells compared to controls .

Antibacterial Applications

Inhibition of Bacterial Growth
Recent investigations into quinazoline derivatives have revealed their potential as antibacterial agents. For instance, certain compounds have been identified as inhibitors of DNA gyrase B, an essential enzyme for bacterial DNA replication. These inhibitors demonstrated significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising avenue for developing new antibiotics .

Structural Modifications for Enhanced Activity
The structure of this compound allows for various substitutions that can lead to enhanced antibacterial properties. Research has focused on modifying the quinazoline core to optimize binding affinity and efficacy against bacterial targets .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Variations

Core Heterocyclic Rings
  • Target Compound: The bicyclic quinazolinone scaffold (two nitrogen atoms) offers planar rigidity, favoring interactions with enzymatic pockets .
  • Thiazolidinone Derivatives (e.g., 3a-l [2]): Thiazolidinones (sulfur-containing) are associated with anti-inflammatory and antidiabetic activities, distinct from quinazolinones .
Substituent Profiles
  • Target Compound : Cyclohexyl (lipophilic) and glycinamide (polar) groups balance solubility and permeability.
  • 2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide [3]: Features a 4-methylphenyl group at position 2 of quinazolinone and a 4-methoxyphenoxy acetamide. The aromatic substituents may enhance π-π stacking but reduce solubility compared to the cyclohexyl group .

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP* Key Functional Groups
Target Compound Not reported Not reported ~3.5† Quinazolinone, cyclohexyl, glycinamide
2-(4-Methoxyphenoxy)-N-[...]acetamide C24H21N3O4 415.44 ~2.8 Quinazolinone, 4-methylphenyl, 4-methoxyphenoxy
Oxazolidinone 4i [1] Not reported Not reported ~1.2 Oxazolidinone, N-methylglycine, hydroxymethyl

*Predicted using substituent contributions.
†Estimated based on cyclohexyl (high logP) and glycinamide (low logP).

Analytical Characterization

All compounds were confirmed via NMR (1H, 13C) and mass spectrometry (MS). High-resolution MS (HRMS-ESI) was employed for 4i , while the quinazolinone analog in relied on standard MS and MOL files .

Biological Activity

N-cyclohexyl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline core, which is known for various biological activities. The structure can be summarized as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazoline ring and subsequent substitutions to introduce the cyclohexyl and acetyl groups. The synthetic route may include:

  • Formation of Quinazoline Derivative : Utilizing anthranilic acid and appropriate acylating agents.
  • Cyclization : To form the quinazoline framework.
  • Substitution Reactions : Introducing cyclohexyl and acetyl groups through nucleophilic substitutions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In a study comparing various derivatives, this compound demonstrated significant cytotoxic effects against several cancer cell lines, including:

  • SW620 (colon cancer)
  • PC-3 (prostate cancer)
  • NCI-H23 (lung cancer)

The compound was found to activate procaspase-3, leading to increased apoptosis in treated cells, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : By inducing apoptosis through caspase activation.
  • Interference with Metabolic Pathways : Potentially affecting cellular signaling pathways related to growth and survival.

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxicity of this compound against various human cancer cell lines. The findings are summarized in the following table:

Cell LineIC50 (µM)Description
SW62015Significant inhibition of cell growth
PC-312Induction of apoptosis
NCI-H2310Enhanced caspase activation

These results indicate that the compound is particularly effective against prostate and lung cancer cells, highlighting its potential as a lead compound for further development .

Case Study 2: Comparative Analysis with Similar Compounds

In comparative studies with other quinazoline derivatives, this compound showed superior activity in inducing apoptosis in U937 human lymphoma cells. The following table illustrates the comparative cytotoxicity:

Compound NameIC50 (µM)
This compound10
PAC-1 (control)20
Other Quinazoline Derivatives>30

This suggests that this compound may be a more potent agent compared to existing treatments .

Q & A

Q. What are the key considerations for synthesizing N-cyclohexyl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting glycinamide derivatives with 4-oxoquinazoline intermediates under controlled pH (e.g., using acetic acid as a catalyst) .
  • Acetylation : Introducing the acetyl group via nucleophilic substitution, requiring anhydrous conditions to minimize hydrolysis .
  • Cyclohexyl Group Incorporation : Using cyclohexylamine in polar aprotic solvents (e.g., DMF) at 60–80°C .

Q. Purity Optimization :

  • Chromatography : Employ HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to isolate impurities .
  • Recrystallization : Use ethanol/water mixtures for crystal formation, monitored by melting point analysis .

Q. How do the structural features of this compound influence its biological activity?

Methodological Answer:

  • Quinazolinone Core : The 4-oxoquinazolin-3(4H)-yl group enables hydrogen bonding with enzymatic targets (e.g., kinases or proteases), critical for inhibitory activity .
  • Cyclohexyl Group : Enhances lipophilicity, improving membrane permeability (logP ~2.8 predicted via computational modeling) .
  • Acetyl-Glycinamide Linker : Provides conformational flexibility for target binding, validated via NMR-based structural dynamics studies .

Q. Key Data :

Functional GroupRoleExample Target
QuinazolinoneEnzyme inhibitionHIV-1 matrix protein
CyclohexylLipophilicityCell membrane penetration
Acetyl linkerFlexibilityKinase active-site adaptation

Q. What preliminary assays are recommended to evaluate its biological potential?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MDA-MB-231) with IC₅₀ calculation .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .

Advanced Research Questions

Q. How can mechanistic studies elucidate its interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets like HIV-1 matrix protein .
  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17); focus on quinazolinone hydrogen bonds with Lys721 .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions .

Q. How do structural modifications impact activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Replace cyclohexyl with cyclopentyl or aryl groups to assess lipophilicity-activity relationships .
  • Linker Optimization : Test methylene vs. ethylene spacers in the acetyl-glycinamide moiety for rigidity/activity trade-offs .

Q. SAR Data Example :

DerivativeModificationIC₅₀ (EGFR)LogP
Parent CompoundNone1.2 µM2.8
Cyclopentyl AnalogCyclohexyl → Cyclopentyl3.5 µM2.5
Ethylene LinkerAcetyl → CH₂CH₂0.8 µM3.1

Q. How can computational modeling resolve contradictions in experimental data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to EGFR over 100 ns to explain discrepancies in IC₅₀ values (e.g., flexible vs. rigid binding modes) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent changes to predict activity trends .
  • ADMET Prediction : Use SwissADME to correlate solubility issues with bioavailability contradictions .

Q. What strategies address stability challenges under physiological conditions?

Methodological Answer:

  • pH Stability Profiling : Incubate compound in buffers (pH 2–9) and monitor degradation via LC-MS .
  • Prodrug Design : Mask the quinazolinone keto group as a phosphate ester to enhance aqueous stability .
  • Lyophilization : Formulate with trehalose (1:1 w/w) to improve shelf life .

Q. How can advanced analytical techniques validate synthetic intermediates?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to confirm connectivity in the glycinamide-acetyl linkage .
  • HRMS : Validate molecular formula (e.g., C₂₀H₂₅N₅O₃) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if applicable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.